N-(4-Bromo-2-chloro-6-methylphenyl)acetamide
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Overview
Description
N-(4-Bromo-2-chloro-6-methylphenyl)acetamide is an organic compound with the molecular formula C9H9BrClNO It is a derivative of acetanilide, where the phenyl ring is substituted with bromine, chlorine, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Bromo-2-chloro-6-methylphenyl)acetamide can be synthesized through a multi-step process. One common method involves the acylation of 4-bromo-2-chloro-6-methylaniline with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-2-chloro-6-methylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution: Depending on the nucleophile, products such as N-(4-methoxy-2-chloro-6-methylphenyl)acetamide can be formed.
Oxidation: N-oxides of the compound.
Reduction: Corresponding amines.
Hydrolysis: 4-bromo-2-chloro-6-methylaniline and acetic acid.
Scientific Research Applications
N-(4-Bromo-2-chloro-6-methylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound serves as a precursor for the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-(4-Bromo-2-chloro-6-methylphenyl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromo-2-methylphenyl)acetamide: Similar structure but lacks the chlorine substituent.
N-(4-Chloro-2-methylphenyl)acetamide: Similar structure but lacks the bromine substituent.
N-(4-Bromo-2-chlorophenyl)acetamide: Similar structure but lacks the methyl group.
Uniqueness
N-(4-Bromo-2-chloro-6-methylphenyl)acetamide is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, along with a methyl group. This combination of substituents can influence the compound’s reactivity and its interactions with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-(4-bromo-2-chloro-6-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-5-3-7(10)4-8(11)9(5)12-6(2)13/h3-4H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLROXIJAYDYBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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